REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:9][C:10]([O-:12])=O.[K+].[Cl-].[Mg+2].[Cl-].[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1C(Cl)=O>C(#N)C>[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[C:10](=[O:12])[CH2:9][C:8]([O:14][CH2:15][CH3:16])=[O:13] |f:1.2,3.4.5|
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Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
potassium ethyl malonate
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC.[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
9.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting white slurry was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene (10 mL)
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in toluene
|
Type
|
TEMPERATURE
|
Details
|
cooled to between 0 and 5° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min the aqueous phase
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 13% aqueous hydrochloric acid (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude compound
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography over silica gel (100-200 mesh)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.01 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |